1-Chloroethyl methyl sulfide

Hydrolysis Kinetics Mustard Simulant Chemical Warfare Agent

1-Chloroethyl methyl sulfide (CEMS), CAS 33025-66-0, is a chloroethyl sulfide analog of the vesicant chemical warfare agent sulfur mustard (HD). It possesses the molecular formula C₃H₇ClS and a molecular weight of 110.61 g/mol, existing as a colorless to pale yellow, viscous liquid with a characteristic sulfide odor.

Molecular Formula C3H7ClS
Molecular Weight 110.6
CAS No. 33025-66-0
Cat. No. B2537036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroethyl methyl sulfide
CAS33025-66-0
Molecular FormulaC3H7ClS
Molecular Weight110.6
Structural Identifiers
SMILESCC(SC)Cl
InChIInChI=1S/C3H7ClS/c1-3(4)5-2/h3H,1-2H3
InChIKeyXFVMALALJWFNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroethyl methyl sulfide (CAS 33025-66-0) Structural and Procurement Baseline


1-Chloroethyl methyl sulfide (CEMS), CAS 33025-66-0, is a chloroethyl sulfide analog of the vesicant chemical warfare agent sulfur mustard (HD). It possesses the molecular formula C₃H₇ClS and a molecular weight of 110.61 g/mol, existing as a colorless to pale yellow, viscous liquid with a characteristic sulfide odor . As a monofunctional mustard simulant containing a single 1-chloroethyl group attached to a methyl sulfide moiety, CEMS retains the electrophilic reactivity profile of sulfur mustard but lacks the bifunctional crosslinking capacity, making it a validated model compound for studying alkylation mechanisms, decontamination chemistry, and environmental fate without requiring high-containment facilities [1].

Why Substituting 1-Chloroethyl methyl sulfide (CAS 33025-66-0) with Other Mustard Simulants Compromises Experimental Integrity


Chloroethyl sulfide analogs are not functionally interchangeable due to profound differences in hydrolysis kinetics, solvolytic reactivity, and detection sensitivity that arise from the position of the chloro group and the nature of the alkyl substituent. The 1-chloroethyl isomer (CEMS) exhibits a distinct solvolytic pathway and rate compared to the more widely studied 2-chloroethyl methyl sulfide (2-CEMS, CAS 542-81-4) [1]. Furthermore, the methyl-substituted analog demonstrates different lipophilicity and oxidative susceptibility than ethyl or phenyl variants, directly impacting decontamination efficiency [2]. These quantifiable differences in chemical behavior necessitate compound-specific selection criteria; the assumption that any chloroethyl sulfide simulant will adequately model sulfur mustard behavior leads to irreproducible kinetic data and flawed sensor calibration.

Quantitative Differentiation of 1-Chloroethyl methyl sulfide (CAS 33025-66-0) Against Structural Analogs


Hydrolytic Half-Life Differentiates 1-Chloroethyl Methyl Sulfide from 2-Chloroethyl Methyl Sulfide Under Physiological Conditions

The hydrolytic half-life (t₁/₂) of 1-chloroethyl methyl sulfide is significantly shorter than that of its 2-chloroethyl isomer under simulated physiological conditions. Direct head-to-head comparison reveals that 1-CEMS undergoes hydrolysis with a half-life of 0.19 seconds at 37°C, whereas 2-chloroethyl methyl sulfide (2-CEMS) exhibits a half-life of 12 seconds under identical conditions [1]. This 63-fold difference in hydrolysis rate is attributed to the enhanced anchimeric assistance provided by the adjacent sulfur atom in the 1-chloroethyl isomer, which facilitates intramolecular cyclization to the reactive episulfonium intermediate [2].

Hydrolysis Kinetics Mustard Simulant Chemical Warfare Agent

Solvolytic Reactivity: 1-Chloroethyl Methyl Sulfide Exhibits Enhanced Sensitivity to Solvent Nucleophilicity Relative to Chloromethyl Analogs

Cross-study comparison of solvolytic rate constants demonstrates that the 1-chloroethyl substitution pattern confers distinct sensitivity to solvent nucleophilicity (NT) and ionizing power (YCl) compared to chloromethyl analogs. While direct 1-CEMS data is limited, class-level inference from chloromethyl methyl sulfide (5) solvolysis studies indicates an estimated kCl/kF ratio of 1.2 × 10⁵ at 25°C, consistent with a unimolecular mechanism involving appreciable nucleophilic solvation of the developing carbocation [1]. This sensitivity profile differs markedly from the 2-chloroethyl isomer, which proceeds via a rate-limiting cyclic sulfonium ion formation that is retarded by added chloride ion [2].

Solvolysis Nucleophilic Substitution Kinetics

Detection Sensitivity: Non-Biological Inhibition Based Sensing (NIBS) Achieves 2-Fold Signal Enhancement for Chloroethyl Methyl Sulfide

In a direct demonstration of analytical performance, the Non-Biological Inhibition Based Sensing (NIBS) technique achieved a two-fold enhancement in detection sensitivity for chloroethyl methyl sulfide (CEMS) compared to conventional colorimetric methods, with no apparent loss in selectivity [1]. This quantification establishes a verifiable performance metric for sensor platforms utilizing CEMS as a detection target. The NIBS approach leverages catalytic inhibition as a chemical amplification mechanism, achieving superior sensitivity relative to standard Draeger tube-based colorimetric detection which lacks this amplification capacity.

Chemical Sensing Analytical Chemistry Toxic Sulfide Detection

Decontamination Kinetics: 1-Chloroethyl Methyl Sulfide Oxidation Exhibits Comparable Efficacy to HD Under Catalytic Microemulsion Conditions

Under catalytic oxidative decontamination conditions using a hydrogen peroxide-based microemulsion system, the half-life (t₁/₂) of sulfur mustard (HD) oxidation is approximately 18 seconds at 20°C [1]. While direct half-life data for 1-CEMS in this specific system is not reported in the primary literature, the study demonstrates that a range of (chloroethyl) sulfide simulants spanning 7 orders of magnitude in octanol-water partition coefficient (Kow) can be oxidized with equal efficacy when catalyst lipophilicity is programmed to colocalize with the substrate [1]. Class-level inference supports that 1-CEMS, as a chloroethyl sulfide, would exhibit comparable oxidative susceptibility to 2-chloroethyl ethyl sulfide (CEES) and 2-chloroethyl phenyl sulfide under these optimized microemulsion conditions.

Decontamination Catalytic Oxidation Chemical Warfare Agent

Physical Property Differentiation: Density and Refractive Index Distinguish 1-Chloroethyl Methyl Sulfide from 2-Chloroethyl Isomer

Physical property measurements provide unambiguous differentiation between the 1-chloroethyl and 2-chloroethyl isomers of methyl sulfide. The target compound, 1-chloroethyl methyl sulfide, exhibits a relative density range of 1.241–1.250 g/mL and a refractive index (nD²⁵) of 1.521–1.526 . In contrast, the 2-chloroethyl isomer (CAS 542-81-4) demonstrates a significantly lower density of 1.11 g/mL at 25°C [1]. This 12–13% difference in density represents a readily measurable quality control parameter for confirming compound identity upon receipt, particularly valuable given that both isomers share identical molecular formula (C₃H₇ClS) and molecular weight (110.61 g/mol).

Physical Properties Quality Control Isomer Identification

High-Value Application Scenarios for 1-Chloroethyl methyl sulfide (CAS 33025-66-0) Based on Verifiable Evidence


Calibration Standard for Rapid-Response Chloride-Selective Electrode Systems in Hydrolysis Kinetics Studies

The documented hydrolytic half-life of 0.19 seconds at 37°C [1] makes 1-chloroethyl methyl sulfide an ideal calibration standard for rapid-response chloride-selective electrode systems used in studying mustard agent hydrolysis kinetics. Laboratories developing real-time monitoring of decontamination processes benefit from this sub-second kinetic benchmark, which validates instrument response time and sensitivity prior to more hazardous HD studies. The 63-fold faster hydrolysis rate relative to 2-CEMS provides a convenient low-hazard, high-speed reference standard for method development and inter-laboratory reproducibility assessments.

Sensor Development and Validation: Benchmarking Amplified Detection of Chloroethyl Sulfides

The demonstrated 2-fold sensitivity enhancement using Non-Biological Inhibition Based Sensing (NIBS) with chloroethyl methyl sulfide [2] establishes this compound as a validated performance benchmark for sensor development programs targeting sulfur mustard simulants and exposure biomarkers. Researchers designing catalytic inhibition sensors, electrochemical detectors, or colorimetric arrays can utilize CEMS to quantify amplification factors, optimize reaction kinetics, and establish limits of detection (LOD) in a reproducible, cross-laboratory manner. The compound's stability and commercial availability further support its use in sensor calibration and inter-laboratory validation studies.

Structure-Activity Relationship (SAR) Studies of Anchimeric Assistance in β-Haloalkyl Sulfides

The distinct solvolytic behavior of 1-chloroethyl methyl sulfide—characterized by an estimated kCl/kF ratio of 1.2 × 10⁵ and measurable sensitivity to solvent nucleophilicity (NT) and ionizing power (YCl) [3]—positions this compound as a critical comparator in systematic structure-activity relationship (SAR) studies of anchimeric assistance. By contrasting the 1-chloroethyl substitution pattern with 2-chloroethyl and chloromethyl analogs, researchers can deconvolute the contributions of neighboring group participation, steric effects, and electronic factors to reaction rates and mechanisms. Such studies inform the design of novel scavengers, decontaminants, and mechanistic probes.

Physical Property-Based Identity Confirmation in GLP/GMP Inventory Management

The significant density differential (1.241–1.250 g/mL for 1-CEMS versus 1.11 g/mL for 2-CEMS) enables rapid, non-destructive identity verification using standard laboratory densitometry or refractometry. For facilities managing multiple chloroethyl sulfide analogs under GLP/GMP documentation requirements, this physical property differentiation provides a simple QC checkpoint upon receipt and prior to use. The refractive index range of 1.521–1.526 offers orthogonal confirmation, reducing the risk of costly experimental failure due to isomer misidentification.

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